Thieno[3,2-b]thiophene-3-carbonitrile
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Overview
Description
Thieno[3,2-b]thiophene-3-carbonitrile is a heterocyclic compound that belongs to the family of fused thiophenes. These compounds are characterized by their electron-rich and structurally rigid frameworks with extended π-conjugation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-b]thiophene-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives . Another approach involves the use of Suzuki coupling reactions to introduce various functional groups onto the thieno[3,2-b]thiophene core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis methods such as catalytic vapor-phase reactions. For example, a catalytic vapor-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide at high temperatures (around 550°C) can be used to produce thieno[3,2-b]thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-b]thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfurizing agents like phosphorus pentasulfide (P4S10) for the Paal–Knorr reaction, and bases like potassium t-butoxide for cyclization reactions under microwave irradiation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Gewald reaction produces aminothiophene derivatives, while the Paal–Knorr reaction yields thiophene derivatives .
Scientific Research Applications
Thieno[3,2-b]thiophene-3-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which thieno[3,2-b]thiophene-3-carbonitrile exerts its effects involves its electron-rich and structurally rigid framework with extended π-conjugation. This allows it to interact with various molecular targets and pathways, particularly in organic electronics where it can adjust the band gap of semiconducting materials .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]thiophene-2-carbonitrile: Another member of the fused thiophenes family with similar electronic properties.
Dithieno[3,2-b2′,3′-d]thiophene: A compound with two fused thiophene rings, known for its applications in organic electronics.
Thieno[2′,3’4,5]thieno[3,2-b]thieno[2,3-d]thiophene: A more complex fused thiophene derivative with multiple applications in optoelectronics.
Uniqueness
Thieno[3,2-b]thiophene-3-carbonitrile is unique due to its specific structural configuration, which provides distinct electronic properties that are highly beneficial for applications in organic electronics. Its ability to adjust the band gap of semiconducting materials makes it a valuable compound in the development of advanced organic electronic devices .
Properties
IUPAC Name |
thieno[3,2-b]thiophene-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3NS2/c8-3-5-4-10-6-1-2-9-7(5)6/h1-2,4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHVZSCXRIWZSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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